molecular formula C11H13BrN4O4 B2985007 Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate CAS No. 52943-73-4

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Cat. No.: B2985007
CAS No.: 52943-73-4
M. Wt: 345.153
InChI Key: KOUDKMQKKXZWLY-UHFFFAOYSA-N
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Description

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl acetate group attached to a purine nucleus. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various purine derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism.

    Medicine: Research explores its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It finds applications in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . Ethyl bromoacetate, a related compound, is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, and Flam. Liq. 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate typically involves the bromination of 1,3-dimethylxanthine followed by esterification. The process can be summarized as follows:

    Bromination: 1,3-dimethylxanthine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.

    Esterification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields dehalogenated or partially reduced purine compounds.

Comparison with Similar Compounds

    Theophylline: A naturally occurring purine derivative with bronchodilator properties.

    Caffeine: Another purine derivative known for its stimulant effects.

    8-Bromotheophylline: Similar in structure but lacks the ethyl acetate group.

Uniqueness: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is unique due to the presence of both a bromine atom and an ethyl acetate group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKMQKKXZWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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